N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a thiazole ring and a dichlorothiophene moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It’s plausible that it interacts with its target protein (like cdk2) and inhibits its function, leading to alterations in the cell cycle and potentially inducing cell cycle arrest .
Biochemical Pathways
Given its potential target, it’s likely that it impacts thecell cycle regulation pathways . The inhibition of CDK2 can disrupt the progression of the cell cycle, affecting the downstream processes of DNA replication and cell division .
Result of Action
Based on its potential target, it’s plausible that it could inducecell cycle arrest and potentially lead to cell death . This could make it a potential candidate for cancer therapies .
Preparation Methods
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorothiophene with thioamide under specific conditions to form the thiazole ring The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Chemical Reactions Analysis
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the thiophene ring are replaced by nucleophiles such as amines or alkoxides.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and cellular assays.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a pivalamide group.
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide: This compound features a cyclopropanecarboxamide group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the thiazole ring and dichlorothiophene moiety, along with the pivalamide group, which contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-12(2,3)10(17)16-11-15-7(5-18-11)6-4-8(13)19-9(6)14/h4-5H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSBYRYGRMVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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